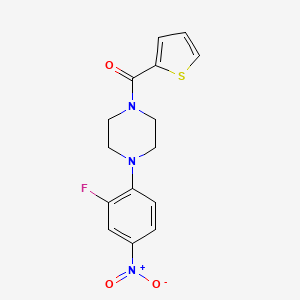![molecular formula C25H23NO4 B5912810 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one](/img/structure/B5912810.png)
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicine. This compound is also known as BHMC and belongs to the family of flavonoids. BHMC is a synthetic compound that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BHMC is not fully understood. However, it has been suggested that BHMC exerts its anticancer effects by inhibiting the activity of various enzymes involved in the growth and proliferation of cancer cells. BHMC has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BHMC has been shown to possess antioxidant properties. It has been found to scavenge free radicals and reduce oxidative stress in cells. BHMC has also been shown to possess anti-inflammatory properties. It has been found to inhibit the production of various inflammatory cytokines. BHMC has been shown to possess anti-angiogenic properties. It has been found to inhibit the formation of new blood vessels in tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BHMC is that it is a synthetic compound that can be easily synthesized in the laboratory. BHMC has been shown to possess potent anticancer properties, which makes it a promising candidate for further studies. One of the limitations of BHMC is that its mechanism of action is not fully understood. Further studies are needed to elucidate the exact mechanism of action of BHMC.
Orientations Futures
BHMC has shown promising results in preclinical studies. However, further studies are needed to evaluate its safety and efficacy in humans. Future studies should focus on optimizing the synthesis method of BHMC to increase its yield and purity. Further studies are also needed to elucidate the exact mechanism of action of BHMC. In addition, studies should focus on evaluating the potential of BHMC as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress.
Conclusion:
In conclusion, 8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a synthetic compound that has shown promising results in preclinical studies. BHMC possesses anti-inflammatory, antioxidant, and anticancer properties. BHMC has been shown to inhibit the growth of various cancer cells and induce apoptosis in cancer cells. BHMC has the potential to be developed as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Further studies are needed to evaluate the safety and efficacy of BHMC in humans.
Méthodes De Synthèse
BHMC has been synthesized using various methods. One of the popular methods is the condensation reaction between 2-hydroxyacetophenone and benzylamine in the presence of acetic acid. The resulting product is then reacted with 2-methoxybenzaldehyde in the presence of sodium hydroxide to yield BHMC. The purity of the compound can be increased by recrystallization using ethanol.
Applications De Recherche Scientifique
BHMC has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BHMC has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-26(14-17-8-4-3-5-9-17)15-20-22(27)13-12-19-24(28)21(16-30-25(19)20)18-10-6-7-11-23(18)29-2/h3-13,16,27H,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPBGZMYLZZUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-{[benzyl(methyl)amino]methyl}-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[5-(2-chlorophenyl)-2-furyl]methylene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5912738.png)
![1-[(5-nitro-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912755.png)
![1-(4-chloro-3-nitrobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5912756.png)
![4-{4-[3-(2-furyl)-2-propen-1-ylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5912761.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912767.png)
![N-[1-{[(2-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912768.png)
![N-[1-{[(4-methoxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B5912773.png)
![N-(2-(3,4-dimethoxyphenyl)-1-{[(2-methoxyphenyl)amino]carbonyl}vinyl)-2-thiophenecarboxamide](/img/structure/B5912777.png)
![3-{[3-(4-fluorophenyl)-2-(2-furoylamino)acryloyl]amino}benzoic acid](/img/structure/B5912791.png)
![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-fluorophenyl)vinyl]-2-furamide](/img/structure/B5912794.png)


